11-O-Demethylpradinone I
11-O-Demethylpradinone I
11-O-Demethylpradinone I is a member of tetracenes and a member of p-quinones.
Brand Name:
Vulcanchem
CAS No.:
132971-63-2
VCID:
VC0144851
InChI:
InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1
SMILES:
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O
Molecular Formula:
C24H16O10
Molecular Weight:
464.4 g/mol
11-O-Demethylpradinone I
CAS No.: 132971-63-2
Main Products
VCID: VC0144851
Molecular Formula: C24H16O10
Molecular Weight: 464.4 g/mol
CAS No. | 132971-63-2 |
---|---|
Product Name | 11-O-Demethylpradinone I |
Molecular Formula | C24H16O10 |
Molecular Weight | 464.4 g/mol |
IUPAC Name | (5S,6S)-1,5,6,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
Standard InChI | InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1 |
Standard InChIKey | ROFMCMXCPNFONV-SFTDATJTSA-N |
Isomeric SMILES | CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
SMILES | CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
Canonical SMILES | CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
Description | 11-O-Demethylpradinone I is a member of tetracenes and a member of p-quinones. |
Synonyms | Pradimicin M |
PubChem Compound | 73574 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume